Spectroscopic Profile of 2-Hydroxyfluorene: An In-depth Technical Guide
Spectroscopic Profile of 2-Hydroxyfluorene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxyfluorene (CAS No. 2443-58-5), a key polycyclic aromatic hydrocarbon (PAH) and a metabolite of fluorene (B118485). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of 2-Hydroxyfluorene.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-Hydroxyfluorene exhibits distinct signals for its aromatic and methylene (B1212753) protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.65 | d | 8.0 |
| H-5 | 7.69 | d | 7.6 |
| H-8 | 7.51 | d | 7.3 |
| H-6 | 7.34 | dd | 7.6, 7.5 |
| H-7 | 7.24 | ddd | 7.5, 7.3, 1.1 |
| H-1 | 7.03 | br s | - |
| H-3 | 6.87 | dd | 8.0, 2.3 |
| H-9 | 3.85 | s | - |
Note: The assignments are based on typical chemical shift values and coupling patterns for fluorene derivatives. Data sourced from publicly available spectral databases.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra are often acquired with a greater number of scans.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-O | ~155 |
| Aromatic CH | ~110-130 |
| Quaternary Aromatic C | ~135-145 |
| CH₂ | ~37 |
Note: Specific peak assignments for all 13 carbons are not consistently available in the literature. The provided values represent typical chemical shift ranges for the different types of carbon atoms present in 2-Hydroxyfluorene.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Hydroxyfluorene shows characteristic absorption bands for its hydroxyl and aromatic moieties.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~3000-3100 | C-H stretch | Aromatic |
| ~1600-1650 | C=C stretch | Aromatic |
| ~1450-1500 | C=C stretch | Aromatic |
| ~1200-1300 | C-O stretch | Phenolic |
| ~700-900 | C-H bend (out-of-plane) | Aromatic |
Data compiled from the NIST Chemistry WebBook and PubChem spectral databases.[1][2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2-Hydroxyfluorene is characterized by a prominent molecular ion peak.
| m/z | Relative Intensity (%) | Assignment |
| 182 | ~100 | [M]⁺ (Molecular Ion) |
| 181 | ~80 | [M-H]⁺ |
| 152 | ~20 | [M-H-CO]⁺ |
Data obtained from GC-MS analysis available in the PubChem database.[2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.
NMR Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of 2-Hydroxyfluorene in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
¹H NMR Acquisition:
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Instrument: 300-500 MHz NMR Spectrometer.
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Parameters:
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Number of scans: 16-64
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Relaxation delay: 1-2 seconds
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Pulse width: 30-45 degrees
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Spectral width: -2 to 12 ppm
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¹³C NMR Acquisition:
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Instrument: 75-125 MHz NMR Spectrometer.
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Parameters:
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Number of scans: 1024-4096 (or more, depending on concentration)
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Relaxation delay: 2-5 seconds
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Pulse program: Proton-decoupled
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Spectral width: 0 to 220 ppm
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Infrared (IR) Spectroscopy
Sample Preparation (Solid):
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KBr Pellet Method:
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Grind a small amount (1-2 mg) of 2-Hydroxyfluorene with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
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Press the powder into a transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR):
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact.
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FTIR Acquisition:
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Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
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Parameters:
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Scan range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of scans: 16-32
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A background spectrum of the empty sample holder (or KBr pellet) should be collected and subtracted from the sample spectrum.
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Mass Spectrometry (GC-MS)
Sample Preparation:
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Prepare a dilute solution of 2-Hydroxyfluorene (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
GC-MS Analysis:
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Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
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Gas Chromatograph (GC) Conditions:
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Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
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Injector Temperature: 250-280 °C.
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Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.
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Ion Source Temperature: 200-230 °C.
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Transfer Line Temperature: 280-300 °C.
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Workflow Visualization
The general workflow for the spectroscopic analysis of a solid organic compound like 2-Hydroxyfluorene can be visualized as follows:
Caption: Spectroscopic Analysis Workflow for 2-Hydroxyfluorene.
